molecular formula C16H11BrN2O6S2 B3962941 3-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

3-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

Cat. No.: B3962941
M. Wt: 471.3 g/mol
InChI Key: QLNAFZJJJCEUPG-SEYXRHQNSA-N
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Description

3-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is a recognized and potent inhibitor of heme oxygenase-1 (HO-1), a critical enzyme in the cellular stress response. HO-1 catalyzes the rate-limiting step in the degradation of heme into biliverdin, free iron, and carbon monoxide , and its upregulation is a common cytoprotective mechanism in various pathological states. The research value of this compound lies in its ability to selectively suppress HO-1 activity, thereby allowing scientists to probe the complex role of this enzyme in disease models. By inhibiting HO-1, researchers can investigate the enzyme's contribution to processes such as oxidative stress , inflammation, and apoptosis. This makes it an essential pharmacological tool for studying the pathophysiology of conditions including cancer, where HO-1 can be overexpressed in tumors and is associated with chemoresistance and proliferation , as well as neurodegenerative and cardiovascular diseases. Its mechanism involves chelating the active site heme iron, effectively blocking the enzyme's catalytic function and allowing for the dissection of downstream effects related to bilirubin production and iron homeostasis in experimental systems.

Properties

IUPAC Name

3-[(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O6S2/c17-7-1-2-9-8(5-7)12(14(24)19(9)6-11(22)23)13-15(25)18(16(26)27-13)4-3-10(20)21/h1-2,5H,3-4,6H2,(H,20,21)(H,22,23)/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNAFZJJJCEUPG-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid typically involves multiple steps, starting with the preparation of the indole and thiazolidine intermediates. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for larger volumes, and ensuring consistent quality control. This may include the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 3-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Indole-Thiazolidinone Derivatives

3-{5-[(3Z)-5-Chloro-2-oxo-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid
  • Structural Differences : Chloro substituent replaces bromo at indole position 3.
  • Impact : Reduced molecular weight (368.81 g/mol) and altered electronic effects; chlorine’s smaller size may decrease steric hindrance but lower lipophilicity (logP = 1.89) .
  • Bioactivity : Similar antimicrobial activity but lower potency compared to bromo analogs due to weaker halogen bonding .
3-{5-[5-Bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid
  • Structural Differences : Prop-2-enyl (allyl) group replaces carboxymethyl at indole position 1.
  • Impact : Increased logP (2.37 → 2.89) due to the hydrophobic allyl group, reducing aqueous solubility .
  • Synthesis: Prepared via microwave-assisted Knoevenagel condensation (62% yield) .

Arylidene-Thiazolidinone Derivatives with Modified Side Chains

(5Z)-5-Benzo[1,3]dioxol-5-ylmethylene-3-(propanoic acid)-thiazolidin-4-one (3v)
  • Structural Differences: Benzo[1,3]dioxole replaces bromoindole; propanoic acid side chain retained.
  • Bioactivity : Demonstrates antifungal activity (MIC = 8 µg/mL against Candida albicans) but lacks the bromoindole’s specificity for bacterial targets .
  • Synthesis : Achieved via conventional condensation (70% yield) .
(S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-(1H-indol-3-yl)propanoic acid (13l)
  • Structural Differences: Pyrazole-fluorophenyl moiety replaces bromoindole; chiral indole-propanoic acid side chain.
  • Bioactivity : Dual activity as HDAC inhibitor (IC₅₀ = 0.8 µM) and antimicrobial agent due to fluorophenyl group’s electron-withdrawing effects .

Research Findings and Mechanistic Insights

  • Antimicrobial Activity : The bromo substituent in the target compound enhances Gram-positive bacterial inhibition (e.g., S. aureus MIC = 4 µg/mL) compared to chloro analogs (MIC = 16 µg/mL) due to stronger halogen-bonding interactions with bacterial enzymes .
  • HDAC Inhibition : Structural analogs with morpholinyl or fluorophenyl groups (e.g., compound 13l ) show improved HDAC8 binding (Tanimoto similarity = 70% to SAHA) via enhanced π-stacking with the catalytic zinc ion .
  • Synthetic Optimization : Microwave synthesis reduces reaction times (20–120 min) and improves yields (up to 96%) compared to traditional methods .

Biological Activity

The compound 3-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes indole, thiazolidine, and bromine moieties. Its molecular formula is C15H14BrN3O4SC_{15}H_{14}BrN_3O_4S with a molecular weight of approximately 394.3 g/mol. The presence of various functional groups suggests diverse reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₄BrN₃O₄S
Molecular Weight394.3 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that it may exhibit:

Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely due to its ability to inhibit bacterial enzymes.

Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Enzyme Inhibition : It appears to target specific enzymes related to metabolic pathways, potentially disrupting their function and leading to therapeutic effects.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

  • Synthesis : The synthesis involves multiple steps including the formation of thiazolidine rings and the introduction of bromine atoms under controlled conditions using solvents like DMF and catalysts such as Pd/C .
  • Biological Evaluation : In vitro assays have demonstrated that the compound exhibits significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . Additionally, cytotoxicity assays on various cancer cell lines have indicated promising results, with IC50 values suggesting effective concentrations for therapeutic applications.

Case Studies

Several case studies highlight the compound's potential:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of the compound against a panel of bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial properties.

Case Study 2: Cancer Cell Line Studies
In a study involving human breast cancer cell lines (MCF7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM. Flow cytometry analysis revealed increased apoptosis markers in treated cells compared to controls .

Q & A

Q. 1.1. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Key Steps : Synthesis typically involves:

    • Condensation of a brominated indole-2,3-dione derivative with carboxymethylamine.
    • Cyclization with thiazolidinone precursors under acidic or basic conditions (e.g., glacial acetic acid/sodium acetate, as in ).
  • Optimization Strategies :

    • Temperature Control : Reflux at 80–100°C ensures efficient cyclization ().
    • Catalyst Use : Sodium acetate accelerates imine formation ().
    • Purification : Recrystallization from acetic acid improves purity ().
    • Table 1 : Example conditions from analogous syntheses:
    StepReagents/ConditionsYield (%)Reference
    CyclizationAcOH, NaOAc, reflux (3 h)75–80
    PurificationRecrystallization (AcOH)≥95% purity

Q. 1.2. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : 1H/13C NMR identifies key groups (e.g., Z-configuration of the exocyclic double bond, indole NH proton at δ 10–12 ppm) ().
    • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ for C₂₀H₁₅BrN₂O₅S₂: ~523.9 Da).
    • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C=S) confirm functional groups ().
  • Purity Checks : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity.

Q. 1.3. What solvents and conditions are compatible with this compound for in vitro assays?

Methodological Answer:

  • Solubility : Soluble in DMSO (10–50 mM stock), ethanol, or acetonitrile. Avoid aqueous buffers unless pH-adjusted (pKa ~3.5–4.5 for carboxylic acid).
  • Stability :
    • Store at –20°C in anhydrous DMSO to prevent hydrolysis ().
    • Avoid prolonged exposure to light (photosensitive thioxo groups) ().

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:

  • Case Study : If anti-inflammatory activity varies between cell lines (e.g., RAW264.7 vs. THP-1):
    • Assay Validation : Confirm target engagement (e.g., COX-2 inhibition via Western blot or ELISA).
    • Metabolic Stability : Test compound stability in each cell medium (e.g., LC-MS to detect degradation products).
    • Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions ().
  • Statistical Tools : Apply ANOVA with post-hoc tests to assess significance of inter-assay variability.

Q. 2.2. What strategies are effective for elucidating the reaction mechanism of thioxo-thiazolidinone ring modifications?

Methodological Answer:

  • Mechanistic Probes :
    • Isotopic Labeling : Use ¹⁸O-labeled H₂O to track oxygen incorporation during oxidation ().
    • Kinetic Studies : Monitor reaction rates under varying pH/temperature to identify rate-limiting steps.
  • Computational Modeling : DFT calculations predict transition states (e.g., for Z→E isomerization) ().
  • Intermediate Trapping : Quench reactions at intervals and characterize intermediates via LC-MS ().

Q. 2.3. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • SAR Design :
    • Core Modifications : Synthesize analogs with:
  • Halogen substitutions (Br → Cl/F) at the indole 5-position ().
  • Alternative substituents on the carboxymethyl group (e.g., ethyl vs. methyl).
    2. Bioassay Tiering :
  • Primary Screen : Measure IC₅₀ against target enzymes (e.g., tyrosine kinases).
  • Secondary Screen : Assess cytotoxicity (e.g., HepG2 cells) and selectivity ().
  • Data Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features with activity ().

Q. 2.4. What methodologies address the compound’s instability in physiological buffers?

Methodological Answer:

  • Stabilization Approaches :
    • Prodrug Design : Mask the carboxylic acid as an ester (e.g., ethyl ester) to enhance stability ().
    • Nanocarriers : Encapsulate in PEG-PLGA nanoparticles to reduce hydrolysis ().
    • Buffer Optimization : Use citrate (pH 4.0) or HEPES (pH 7.4 with 1% BSA) for short-term assays ().

Q. 2.5. How can researchers validate the compound’s target specificity in complex biological systems?

Methodological Answer:

  • Pull-Down Assays : Immobilize the compound on sepharose beads and identify bound proteins via MS ().
  • CRISPR Knockouts : Compare activity in wild-type vs. target gene-KO cell lines (e.g., if targeting HSP90).
  • SPR/BLI : Measure real-time binding kinetics to purified targets (e.g., KD < 1 µM confirms high affinity) ().

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
Reactant of Route 2
Reactant of Route 2
3-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.